Eosin B

Description

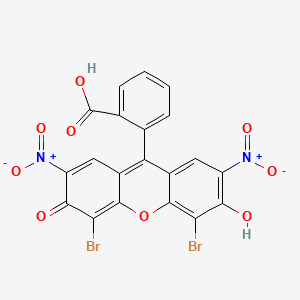

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dibromo-3-hydroxy-2,7-dinitro-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14/h1-6,25H,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYPOHFEIEJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])O)Br)Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br2N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862169 | |

| Record name | 2-(4,5-Dibromo-6-hydroxy-2,7-dinitro-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Eosin B

Advanced Synthetic Routes for Eosin (B541160) B Preparation

The preparation of Eosin B typically starts from fluorescein (B123965). While traditional methods often utilize elemental bromine (Br₂) for bromination, less hazardous alternatives have been explored beilstein-journals.orgpixel-online.net.

Improved Bromination Techniques

Improved synthetic routes for eosin dyes, including this compound, have utilized N-bromosuccinimide (NBS) as a less hazardous source of bromine compared to elemental Br₂ beilstein-journals.org. The synthesis of this compound from fluorescein involves a two-step process: first, the partial bromination of fluorescein with NBS in acetic acid to yield dibromofluorescein, followed by nitration beilstein-journals.org. This contrasts with the single-step preparation of Eosin Y from fluorescein using NBS in ethanol (B145695) beilstein-journals.org.

Precursor-Based Synthesis Pathways

The synthesis of this compound proceeds from fluorescein (Flu) beilstein-journals.org. Dibromofluorescein is synthesized as an intermediate through the partial bromination of fluorescein beilstein-journals.org. This dibrominated precursor is then subjected to nitration under standard conditions to obtain this compound beilstein-journals.org.

A tabular representation of the synthesis steps could be as follows, based on the described pathway beilstein-journals.org:

| Step | Reactant(s) | Reagent(s) | Product | Conditions |

| 1 | Fluorescein | N-bromosuccinimide (NBS) | Dibromofluorescein | Acetic acid |

| 2 | Dibromofluorescein | Nitrating agent | This compound | Standard nitration conditions |

Research has also explored the synthesis of eosin using different phenolic components, catalysts, and temperatures, with studies aiming to optimize the process for higher yields scribd.com.

Functionalization and Conjugation Strategies

This compound, possessing carboxylic acid and hydroxyl groups, can be functionalized and conjugated to other molecules, enabling its use in various applications, such as the development of novel materials and probes.

Covalent Grafting to Biocompatible Scaffolds

This compound has been covalently grafted to biocompatible scaffolds, such as 6-monoamino-β-cyclodextrin, through stable amide linkages beilstein-journals.org. This conjugation strategy utilizes coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMMCl) to facilitate amide bond formation between the carboxylic group of the dye and the amino group of the scaffold under mild aqueous conditions beilstein-journals.org. This approach avoids the need for laborious isothiocyanate functionalization and can be applied to xanthene dyes containing a carboxylic function beilstein-journals.org.

Another example of functionalization involves the use of this compound as an organophotoredox catalyst in reactions such as the C-3 functionalization of quinoxalin-2-ones chim.it.

Characterization of this compound Conjugates

Characterization of this compound conjugates is essential to confirm successful grafting and evaluate their properties. Techniques such as 1D and 2D NMR spectroscopy and mass spectrometry have been extensively used for the structural characterization of molecular conjugates like eosin-β-cyclodextrin conjugates beilstein-journals.orgresearchgate.net.

Spectroscopic investigations, such as UV-Vis spectroscopy, are employed to study the optical properties of the conjugates. For instance, studies on eosin-β-cyclodextrin conjugates have examined their absorption and fluorescence emission spectra to assess potential aggregation phenomena and retention of photophysical properties beilstein-journals.org. Dynamic Light Scattering (DLS) and nanoparticle tracking analysis can also be used to evaluate the aggregate size distribution of the conjugates in solution beilstein-journals.org.

While some conjugates, like eosin Y-β-cyclodextrin, retain the fluorescence and photosensitizing properties of the free dye, others, such as this compound-β-cyclodextrin conjugates, may show reduced emission or photosensitizing activity, potentially due to aggregation in aqueous media beilstein-journals.orgresearchgate.net.

Advanced Spectroscopic and Photophysical Investigations of Eosin B

Excited-State Dynamics and Deactivation Mechanisms

The excited-state dynamics of Eosin (B541160) B are notably influenced by its molecular structure, particularly the presence of nitro groups, which contribute to a charge-transfer character in the excited state. acs.org This leads to deactivation mechanisms that differ significantly from other xanthene dyes. acs.org

Ultrafast Transient Absorption Spectroscopy Applications

Femtosecond transient absorption spectroscopy has been a crucial tool in investigating the ultrafast excited-state dynamics of Eosin B in various solvents. acs.orgnih.gov This technique allows for the monitoring of transient species and processes occurring on picosecond and nanosecond timescales following photoexcitation. acs.orgresearchgate.net Studies using transient absorption have revealed that the excited-state lifetime of this compound is considerably shorter in protic solvents like water compared to aprotic solvents. acs.orgnih.gov The spectral evolution observed in transient absorption measurements can be complex, often dominated by nonexponential dynamics, particularly in protic solvents, which is attributed to dynamic Stokes shift. acs.org

Transient absorption measurements of this compound in deoxygenated ethanol (B145695) have shown a transient bleach signal at 532 nm. acs.org Biexponential fitting of the transient bleach recovery in ethanol yielded lifetimes of 240 ± 20 ns and 1.6 ± 0.2 μs, with the latter being identified as the triplet state lifetime. acs.org In 50% glycerol, the phosphorescence lifetime was observed to more than double to 3.4 ns. acs.org

Hydrogen-Bonding Influences on Excited-State Lifetimes

Hydrogen bonding plays a significant role in the excited-state deactivation of this compound, particularly in protic solvents. acs.orgnih.gov The excited-state lifetime of this compound is substantially shorter in water and other protic solvents due to hydrogen-bond assisted nonradiative deactivation. acs.orgnih.govresearchgate.net This mechanism involves the interaction between solvent molecules and the nitro groups of this compound, which become stronger upon optical excitation. acs.orgnih.gov The strength of the hydrogen bonds between the nitro groups and the hydroxyl groups of protic solvents increases upon excitation due to the charge-transfer character of the transition, leading to enhanced nonradiative deactivation. acs.org

The excited-state lifetime of this compound in solution is directly related to the hydrogen-bond donor strength of the solvent. nih.gov This relationship suggests the potential for using this compound as a probe to assess the hydrogen-bonding properties of the environment. acs.orgnih.gov Studies at liquid/water interfaces have shown that the excited-state lifetime of this compound is much longer at these interfaces compared to bulk water, indicating that hydrogen bonding at the interface is less efficient in promoting nonradiative deactivation. unige.chacs.orgresearchgate.net

Role of Charge-Transfer Character in Excited-State Dynamics

The S₁ state of this compound is characterized by a substantial charge-transfer character, primarily due to the electron-withdrawing nature of the nitro groups. acs.org Upon optical excitation, there is an increase in electron density on these nitro substituents. acs.org This charge redistribution strengthens hydrogen bonds with protic solvents, enhancing the coupling with the solvent and thereby increasing the rate of nonradiative deactivation. acs.org The charge-transfer character of the excited state is a key factor differentiating the photophysics of this compound from Eosin Y, where bromine atoms replace the nitro groups and this deactivation pathway is not observed. acs.orgnih.gov Investigations using 2D electronic photon echo spectroscopy have provided insights into the intramolecular charge-transfer dynamics in this compound, suggesting that excited-state torsional motion of the nitro group towards a twisted intramolecular charge transfer (TICT) state can occur, with the rate of this process being dependent on solvent viscosity. illinois.edumdpi.com

Solvatochromism and Molecular Polarity Studies

This compound exhibits solvatochromic behavior, where its absorption and emission spectra are influenced by the polarity of the solvent. projectshelve.comprojectshelve.comprojectsolutionz.com.ngresearchgate.net This phenomenon provides valuable information about the electronic transitions and the changes in molecular polarity upon excitation.

Ground and Excited State Dipole Moment Determinations

The determination of ground and excited state dipole moments of this compound has been carried out using solvatochromic shift methods. projectshelve.comprojectshelve.comprojectsolutionz.com.ng By studying the shifts in absorption and emission spectra in various solvents, researchers can apply solvatochromic correlations to estimate these dipole moments. projectshelve.comprojectshelve.comprojectsolutionz.com.ng Studies have indicated that the dipole moment values of the excited state (μe) are typically higher than those of the ground state (μg) for this compound in the solvents studied. projectshelve.comprojectshelve.comprojectsolutionz.com.ng This increase in dipole moment upon excitation is consistent with the charge-transfer character of the excited state. projectsolutionz.com.ng The ratio between the excited state and ground state dipole moments (μe/μg) can also be extracted using theoretical models like the Bilot and Kawski theory. researchgate.net

Solvent Polarity Effects on Spectral Shifts

The absorption and emission spectra of this compound show shifts with changes in solvent polarity. projectshelve.comprojectshelve.comprojectsolutionz.com.ngresearchgate.net Specifically, bathochromic (red) and hypsochromic (blue) shifts in the absorption and emission spectra, respectively, have been observed with increasing solvent polarity. projectshelve.comprojectshelve.comprojectsolutionz.com.ng These shifts are indicative of the nature of the electronic transitions involved, such as π → π* and n → π* transitions. projectshelve.comprojectshelve.comprojectsolutionz.com.ng

Increasing solvent polarity generally leads to a red shift in the fluorescence spectrum of this compound. jmchemsci.com This red shift is attributed to the presence of a larger electric dipole moment in the excited state compared to the ground state. jmchemsci.com The interaction between the solute molecule's electric dipole moment and the solvent polarity results in increased solvation energy and greater stability of the excited state, leading to a decrease in the energy value of the excitation state and thus a shift towards longer wavelengths. jmchemsci.com The magnitude of this shift is dependent on the dielectric constant of the solvent and the difference between the ground and excited state dipole moments. jmchemsci.com

Data illustrating the spectral shifts of this compound in different solvents can be presented in tables, highlighting the relationship between solvent properties and the observed absorption and emission maxima. researchgate.net

| Solvent | Absorption Maximum (nm) | Emission Maximum (nm) |

| Water | ~520 jmchemsci.com | ~560 jmchemsci.com |

| Methanol | ~523 jmchemsci.com | ~546 jmchemsci.com |

| Ethanol | ~525 jmchemsci.com | ~549 jmchemsci.com |

| DMF | ~536 jmchemsci.com | ~560 jmchemsci.com |

| Acetonitrile | ~425 (non-emissive form), ~520 (emissive form) acs.org | ~545 carlroth.com |

Note: Values are approximate and can vary depending on concentration and specific experimental conditions.

Nonlinear Optical Properties

Investigations into the nonlinear optical (NLO) properties of this compound have been conducted, particularly focusing on its behavior in different environments. The NLO characteristics of dyes can change significantly when incorporated into microemulsions, potentially leading to improvements in third-order optical responses. researchgate.net

Third-Order Susceptibility and Second-Order Hyperpolarizability Analysis

The third-order susceptibility and second-order hyperpolarizability of this compound have been investigated using techniques such as the Z-Scan method. researchgate.netresearchgate.net Studies in AOT/water/Heptane microemulsions have explored these properties. researchgate.netresearchgate.net The change in nonlinear optical properties of this compound in these microemulsions is attributed to factors such as dye aggregation, thermal conductivity, and the thermo-optic coefficient of the samples. researchgate.net The third-order nonlinear susceptibility of aqueous eosin solutions has also been measured at various concentrations. spiedigitallibrary.org The effective second hyperpolarizability for eosin has been reported, with a value on the order of 10⁻³² esu, which is considered large and likely due to resonance enhancement. spiedigitallibrary.org

Two-Photon Absorption Coefficient Studies

The two-photon absorption coefficient of this compound has been a subject of study, often investigated using techniques like the Z-Scan method. researchgate.netresearchgate.netresearchgate.net These studies have been conducted in environments such as AOT/water/Heptane microemulsions. researchgate.netresearchgate.netresearchgate.net The nonlinear absorption coefficient (β) for this compound in such systems has been reported to be on the order of 10⁻⁷ cm/W. researchgate.netresearchgate.net Reverse saturable absorption is considered a main factor contributing to the appearance of β. researchgate.netresearchgate.net

Influence of Microemulsion Droplet Characteristics on Optical Responses

The characteristics of microemulsion droplets, such as size and concentration, influence the nonlinear optical properties of this compound. researchgate.net The change in these properties is linked to alterations in dye aggregation and the thermal and thermo-optic properties of the samples. researchgate.net The absorption spectrum of this compound changes with the polarity of the medium, which is related to the dielectric constant and refractive index. researchgate.net The intensity of the emission spectra of this compound in AOT/water/Heptane microemulsions has been shown to be enhanced compared to that in aqueous solutions. researchgate.net The size of the droplets in AOT/water/Heptane microemulsions changes with the amount of water, and the droplet concentration decreases with increasing Heptane concentration. researchgate.net The absorbance peak of this compound has been observed to change with the molar ratio of water to surfactant (X) in the microemulsion droplets. researchgate.net

Two-Photon Absorption Coefficient Studies

Aggregation Phenomena and Photophysical Behavior

This compound can undergo aggregation, which significantly impacts its photophysical behavior, including fluorescence and photosensitizing activity. The study of these phenomena often involves examining the dye in various solution environments.

Self-Aggregation Effects on Fluorescence and Photosensitizing Activity

Self-aggregation of this compound can lead to a decrease in fluorescence intensity, a phenomenon known as concentration quenching. researchgate.net Studies on β-cyclodextrin–eosin conjugates have shown that the this compound conjugate did not exhibit significant emission or photosensitizing activity, likely due to aggregation in the aqueous medium. beilstein-journals.orgbeilstein-journals.org This aggregation is thought to preclude a response to light excitation. beilstein-journals.orgbeilstein-journals.org In self-aggregated states, auto-quenching processes can occur where excited monomers transfer energy through collisions with other monomers in the aggregate, suppressing the excited state. semanticscholar.org

Impact of Solution Environment on Aggregation

The solution environment plays a crucial role in the aggregation of this compound. The absorption spectrum of this compound in acetonitrile, for instance, differs significantly from that in protic solvents like water and alcohols, suggesting the presence of different forms or aggregation states depending on the solvent polarity. acs.org The pH of aqueous solutions can also influence the forms of this compound present. acs.org While aggregation can occur at higher concentrations in water, studies have indicated that at lower concentrations (e.g., 9 x 10⁻⁵ M), aggregation may not play a significant role in the spectral dynamics. acs.org The presence of aggregation agents or solvents that favor aggregate formation, such as water, can lead to the formation of aggregates. semanticscholar.org The formation of aggregates can alter the efficiency of the photosensitization process, reducing the production of singlet oxygen. semanticscholar.org

Mechanistic Studies of Eosin B Interactions with Biological Systems

Molecular Mechanisms of Antiparasitic Action

Eosin (B541160) B exhibits antiparasitic effects through several proposed molecular mechanisms. These include the inhibition of key enzymatic systems, induction of damage to cellular membranes and organelles, and participation in redox cycling processes. nih.govasm.orgresearchgate.netnih.govnih.gov

Inhibition of Parasitic Enzyme Systems

A significant aspect of Eosin B's antiparasitic action involves the inhibition of crucial enzymes within the parasite. Notably, this compound has been identified as a non-active-site inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Toxoplasma gondii. nih.govasm.orgnih.govnih.gov This enzyme is vital for the parasitic folate biosynthesis pathway. nih.govasm.orgnih.govnih.gov Studies have also shown that this compound inhibits Plasmodium falciparum DHFR-TS, albeit with a higher IC50 compared to its effect on T. gondii DHFR-TS. nih.gov Furthermore, this compound has been reported to inhibit glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR), enzymes involved in maintaining redox balance in parasites. nih.govasm.orgnih.govnih.govresearchgate.net

Data on the inhibitory concentrations of this compound against specific parasitic enzymes:

| Enzyme | Parasite Species | IC50 Value | Reference |

| Dihydrofolate Reductase-Thymidylate Synthase | Toxoplasma gondii | 180 μM | nih.govasm.orgnih.gov |

| Dihydrofolate Reductase-Thymidylate Synthase | Plasmodium falciparum | 320 μM | nih.gov |

| Glutathione Reductase | Plasmodium falciparum | - | nih.govasm.orgnih.govnih.govresearchgate.net |

| Thioredoxin Reductase | Plasmodium falciparum | - | nih.govasm.orgnih.govnih.govresearchgate.net |

Membrane Damage and Intracellular Organelle Alterations

This compound's antiparasitic effects also extend to causing physical damage to the parasite. Research indicates that the compound can induce extensive damage to parasitic membranes and lead to alterations in intracellular organelles. nih.govasm.orgresearchgate.netnih.govnih.gov This disruption of cellular integrity is believed to contribute to parasite death. nih.govasm.orgresearchgate.netnih.govnih.gov

In Vitro and Cell Culture Investigations

Extensive in vitro and cell culture studies have been conducted to evaluate the antiparasitic activity of this compound. These investigations have demonstrated that this compound is a potent inhibitor of various drug-resistant malarial strains of Plasmodium falciparum, with a low average IC50. nih.govasm.orgresearchgate.netnih.govnih.govhellobio.com Studies have also shown its effectiveness against Toxoplasma gondii in both enzymatic and cell culture assays. nih.govasm.orgnih.govnih.gov Furthermore, research indicates that this compound exhibits significant gametocytocidal activity against Plasmodium falciparum gametocytes, the stage responsible for malaria transmission. ijmm.irijmm.irnih.govnih.gov

Key findings from in vitro and cell culture studies:

| Parasite Species | Stage | Average IC50 | Reference |

| Plasmodium falciparum | Drug-resistant strains | 124 nM | nih.govasm.orgresearchgate.netnih.govnih.govhellobio.com |

| Toxoplasma gondii | - | 180 μM | nih.govasm.orgnih.govnih.gov |

| Plasmodium falciparum | Gametocytes | 23 nM | ijmm.irijmm.ir |

| Plasmodium falciparum | Asexual blood stages | 133 nM | ijmm.ir |

These studies have also indicated that this compound does not show cross-resistance with several other clinically used antimalarial compounds, supporting the idea of a novel mechanism of action. nih.govasm.orgresearchgate.netnih.gov

Metabolic Pathway Perturbations

Metabolomic investigations have provided insights into how this compound affects the metabolic pathways of parasites. A study using 1HNMR spectroscopy to investigate the effect of this compound on Plasmodium falciparum gametocytes revealed changes in significant metabolites in the culture medium, including thiamine, aspartate, asparagine, tyrosine, lysine (B10760008), alanine, phenylpyruvic acid, NAD+, and lipids. nih.govtums.ac.ir The affected pathways identified included aminoacyl-tRNA biosynthesis, phenylalanine, tyrosine, and tryptophan biosynthesis, alanine, aspartate, and glutamate (B1630785) metabolism, phenylalanine metabolism, nicotinate (B505614) and nicotinamide (B372718) metabolism, and lysine degradation. nih.govtums.ac.ir These findings suggest that this compound perturbs essential metabolic processes in the parasite, contributing to its gametocytocidal activity. nih.govtums.ac.ir

This compound as a Modulator of Biochemical Pathways

Beyond its direct antiparasitic effects, this compound can act as a modulator of biochemical pathways. Its ability to bind to proteins, particularly through electrostatic interactions with positively charged amino acid residues like arginine, histidine, and lysine, is a well-documented biochemical property. researchgate.net This binding can influence protein function and, consequently, modulate various biochemical pathways. researchgate.net While this property is utilized in laboratory techniques like protein staining, it also underlies its potential to interact with and modulate parasitic enzymes and other proteins essential for parasite survival. researchgate.netsigmaaldrich.com The specific modulation of pathways beyond those directly linked to antiparasitic action is an area that could benefit from further dedicated research to fully understand the breadth of this compound's biochemical interactions.

NMR Spectroscopy in Metabolomic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool employed in metabolomic studies to identify and quantify metabolites in biological samples frontiersin.orgcore.ac.uk. In the investigation of this compound's effects on Plasmodium falciparum gametocytes, 1H NMR spectroscopy was utilized to analyze the changes in the culture medium metabolites nih.govresearchgate.net. NMR allows for the detailed structural elucidation and identification of compounds within a complex mixture, providing insights into the metabolic state of the biological system under investigation frontiersin.orgcore.ac.uk. The analysis of NMR spectra helps in pinpointing the specific metabolites whose concentrations are altered upon exposure to this compound, thereby revealing affected biochemical pathways nih.govtums.ac.ir.

Protein Binding Dynamics and Mechanisms

This compound is known to bind to proteins, a characteristic that underlies its utility as a biological stain wikipedia.orgnih.gov. The dynamics and mechanisms of this binding are influenced by factors such as electrostatic interactions and pH.

Electrostatic Interactions in Protein-Dye Complex Formation

The binding of this compound to proteins is largely attributed to electrostatic interactions. As an acidic dye, this compound carries negative charges, particularly on its carboxylic and phenolic groups nih.govinnovareacademics.in. These negative charges interact with positively charged amino acid residues in proteins, such as arginine, histidine, and lysine wikipedia.orgnih.gov. The formation of a stable, water-soluble protein-dye complex is a result of these electrostatic attractions nih.gov. This mechanism is crucial for the application of this compound in protein staining and quantification methods nih.govnih.govresearchgate.net.

pH Dependence of this compound-Protein Binding

The binding of this compound to proteins is significantly influenced by pH. At acidic pH, the absorbance of unbound this compound decreases, and there is a transition in the dye's forms researchgate.net. The amount of protein-dye complex formed is pH-dependent researchgate.net. At acidic pH, this compound binds to proteins, and the absorbance of the resulting complex is proportional to the protein concentration nih.gov. The binding constant of this compound with proteins has been shown to vary with solution pH, which allows for the estimation of a wide range of protein concentrations nih.gov. For instance, studies have shown that protein-eosin complexes are designed to release proteins under acidic conditions nih.gov. The pH-dependent release of proteins from complexes involving eosin has been observed, with partial release occurring at slightly acidic pH and complete release at more acidic conditions nih.gov.

Determination of Binding Constants with Biomacromolecules

The binding affinity between this compound and biomacromolecules, particularly proteins, can be quantified by determining binding constants. These constants provide a measure of the strength and specificity of the interaction. Studies have determined binding constants for this compound with various poly-amino acids and bovine serum albumin (BSA) at specific pH values nih.gov.

Interactive Table 1: Binding Constants of this compound with Poly-Amino Acids and BSA at pH 1.96

| Biomacromolecule | Binding Constant (nmol/nmol of amino acid or reactive amino acid of BSA) | Citation |

| Poly-L-arginine | 0.37 | nih.gov |

| Poly-L-histidine | 0.32 | nih.gov |

| Poly-L-lysine | 0.33 | nih.gov |

| Poly-L-tryptophan | 0.33 | nih.gov |

| Bovine Serum Albumin (BSA) | 0.82 | nih.gov |

These binding constants indicate the affinity of this compound for different protein components and model proteins under specific conditions. The binding constant's variation with pH highlights the importance of the ionic state of both the dye and the protein in their interaction nih.gov.

Eosin B in Catalysis and Photoredox Chemistry

Photocatalytic Applications in Organic Synthesis

Eosin (B541160) B has been successfully employed as a photocatalyst in diverse organic synthesis reactions, enabling the formation of various chemical bonds and complex molecular structures. Its activity under visible light makes it a valuable tool for sustainable synthesis.

Visible Light-Mediated Radical Decarboxylative Strategies

Visible light-mediated radical decarboxylation is a powerful strategy in organic synthesis for generating carbon-centered radicals from carboxylic acids and their derivatives. Eosin B can catalyze such transformations. In these processes, excited-state this compound can participate in single electron transfer (SET) events with suitable substrates, leading to the formation of radical species and the release of carbon dioxide. These generated radicals can then participate in subsequent reactions, such as additions or cyclizations, to form new C-C or C-heteroatom bonds. While some studies specifically mention Eosin Y in this context rsc.orgrsc.orgresearchgate.netresearchgate.netbeilstein-journals.org, the general principle of organic dyes like this compound facilitating radical decarboxylation through visible light photoredox catalysis is well-established researchgate.net. For example, visible light photocatalysis can enable direct decarboxylation and subsequent oxidation of carboxylic acids to generate carbocations rsc.org.

This compound as an Electron Transfer Agent

This compound functions effectively as an electron transfer agent in photoredox catalysis. Upon irradiation with visible light, this compound reaches an excited state, which can then either donate an electron to a suitable acceptor (reductive quenching cycle) or accept an electron from a suitable donor (oxidative quenching cycle) rsc.org. This photoinduced electron transfer (PET) is a key step in initiating many of the catalytic reactions mediated by this compound. The triplet excited state of eosin is noted as being capable of both single electron transfer as a moderate oxidant and reductant rsc.org. The ability of organic dyes like this compound to act as electron transfer agents has seen growing interest rsc.org.

Catalytic Synthesis of Heterocyclic Compounds

This compound has demonstrated utility in the catalytic synthesis of various heterocyclic compounds. These reactions often involve radical cyclization or the formation of new bonds to construct heterocyclic rings. For instance, Eosin-mediated cyclization reactions have been reported for the synthesis of valuable heterocycles rsc.org. Examples include the synthesis of dihydroisoquinolones and picolinamides rsc.org, 1,3-oxazines rsc.org, oxazoles rsc.org, and spirooxindoles rsc.org. This compound has also been used in the C-H sulfurization of imidazoheterocycles under photochemical methods beilstein-journals.org. The catalytic activity of a sodium alginate/V2O5 nanocomposite catalyst was tested towards C, N cross coupling reactions with nitrogen-containing heterocyclic compounds like indole, benzimidazole, and 2-methylimidazole (B133640) doi.orgresearchgate.net.

Catalytic Reduction Processes

This compound is involved in catalytic reduction processes, both as a substrate undergoing reduction and as a component in catalytic systems facilitating the reduction of other compounds.

This compound Reduction Kinetics

The reduction kinetics of this compound have been studied, particularly in the presence of catalysts. For example, the catalytic reduction of this compound dye in the presence of NaBH4 and gold nanoparticles has been investigated acs.org. The kinetics revealed that the catalytic rate can be dependent on the size of the gold nanoparticles acs.org. In another study, the catalytic reduction of this compound by lemongrass tea-stabilized copper nanoparticles was found to follow pseudo-first order kinetics due to the excess of NaBH4 tandfonline.comtandfonline.com. The reduction of this compound in the presence of a sodium alginate/V2O5 nanocomposite catalyst also showed a decrease in absorbance over time, confirming the reduction of the dye doi.org. The apparent rate constant for the reduction of this compound using the SA/V2O5 nanocatalyst system was determined to be 8.5 × 10−4 sec−1 doi.org.

Here is a data table summarizing kinetic data for this compound reduction:

| Catalyst System | Reductant | Apparent Rate Constant (kapp) | Notes | Source |

| SA/V2O5 nanocomposite | NaBH4 | 8.5 × 10−4 s−1 | 20.23% reduction in 10 min, 100% reduction in 600 s with 1 mg catalyst | doi.org |

| Erythromycin-derived silver nanoparticles (Ag(0) NPs) | NaBH4 | Not explicitly stated, but reported 100% reduction in 150–250 s | Ultrarapid reduction | tubitak.gov.tr |

| Lemongrass tea-stabilized copper nanoparticles (LG-CuNPs) | NaBH4 | Observed rate constant (kobs) of 1.3 s−1 at 29.5 °C | Follows pseudo-first order kinetics | tandfonline.comtandfonline.com |

Role of Nanocomposite Catalysts

Nanocomposite catalysts have shown promise in the catalytic reduction of this compound. For instance, a sodium alginate (SA)/V2O5 nanocomposite catalyst was synthesized and tested for the reduction of this compound dye doi.orgresearchgate.net. This bio-nanocatalyst system demonstrated catalytic activity towards the reduction of this compound doi.orgresearchgate.net. Another example involves selenium-infused Eosin-B (Sein-E-B) nanocomposite photocatalysts, which were developed for solar chemical regeneration and organic transformation under visible light, including C-N bond activation nih.gov. The synthesis and characterization of such nanocomposites highlight their potential in facilitating catalytic processes involving this compound doi.orgresearchgate.netnih.govresearchgate.net. The catalytic activity of gold nanoparticles of different size regimes has also been investigated for the reduction of Eosin in the presence of NaBH4 acs.org.

This compound as a Photosensitizer

This compound, a xanthene-based organic dye, functions effectively as a photosensitizer, absorbing light energy and transferring it to other molecules to initiate photochemical reactions. Its utility in this role stems from its photophysical properties, including efficient light absorption in the visible spectrum and the ability to undergo intersystem crossing to a relatively long-lived triplet excited state acs.orgnsf.gov. This triplet state is crucial for mediating energy transfer processes. Historically, this compound and related eosin derivatives have been recognized for their photosensitizing capabilities, particularly in generating singlet oxygen nsf.govrsc.orgnih.gov. Beyond singlet oxygen generation, this compound's excited states can also participate in electron transfer processes, contributing to its versatility in photoredox catalysis rsc.orgbeilstein-journals.orgresearchgate.net.

Singlet Oxygen Photogeneration

One of the primary roles of this compound as a photosensitizer is the efficient photogeneration of singlet oxygen (¹O₂). This process typically occurs via a Type II mechanism, involving energy transfer from the photosensitizer's triplet excited state to ground state molecular oxygen (³O₂). nsf.govnih.gov Upon absorption of a photon, this compound is promoted to its singlet excited state (S₁). From the S₁ state, it undergoes intersystem crossing (ISC) to the triplet excited state (T₁). nsf.govmsu.edu The energy of the T₁ state of this compound is then transferred to a molecule of triplet ground state oxygen (³O₂), exciting it to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state (S₀). nsf.govnih.gov

The efficiency of singlet oxygen generation by a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ). Studies have investigated the ΦΔ of this compound, often in comparison to other common photosensitizers like Eosin Y and Rose Bengal. nsf.govpdx.edu Research utilizing methods such as monitoring oxygen consumption due to the reaction of singlet oxygen with a suitable substrate (e.g., dimethyl sulfoxide) has shown that the singlet oxygen quantum yield of this compound is in agreement with values determined by traditional spectroscopic methods. nsf.govpdx.edu

Data on singlet oxygen quantum yields for various photosensitizers, including this compound, highlight their relative efficiencies in producing this reactive oxygen species.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| This compound | DMSO | Consistent with literature values nsf.govpdx.edu |

| Eosin Y | DMSO | Higher than this compound nsf.gov |

| Rose Bengal | DMSO | Used as a relative standard nsf.govpdx.edu |

| Fluorescein (B123965) | DMSO | Lower than this compound and Eosin Y nsf.gov |

| Methylene Blue | DMSO | Consistent with reported values nsf.govpdx.edu |

The generation of singlet oxygen by this compound is leveraged in various applications, including photodynamic processes and organic synthesis, where ¹O₂ acts as a potent oxidizing agent. nsf.gov

Energy Transfer Mechanisms

Energy transfer is a fundamental process in photochemistry where the energy absorbed by a photosensitizer is transferred to another molecule. In the context of this compound as a photosensitizer, the primary energy transfer mechanism discussed is the sensitization of ground state oxygen to produce singlet oxygen, as detailed in the previous section. This is a triplet-triplet energy transfer process, where the energy from the photosensitizer's triplet excited state is transferred to the triplet ground state of oxygen. nsf.govnih.govmsu.edu

Beyond energy transfer to oxygen, photosensitizers like this compound can also engage in energy transfer with other substrates or catalysts in a reaction system. In photoredox catalysis, while electron transfer mechanisms are prevalent, energy transfer can also play a role, particularly in cooperative catalytic systems involving organic dyes and transition metals. unibo.it In such scenarios, the excited photosensitizer could potentially transfer energy to a metal complex, promoting it to an excited state capable of participating in the catalytic cycle. unibo.it

The excited state of this compound can act as an energy transfer agent rsc.org. This energy transfer capability, particularly from its triplet state, enables it to sensitize reactions that require a higher energy input than can be provided by the ground state molecules or through direct excitation of the substrate. The efficiency and mechanism of energy transfer are influenced by factors such as the energy levels of the donor (this compound) and acceptor molecules, their proximity, and the solvent environment. acs.orgmsu.edu

While this compound is known for its ability to participate in both electron transfer and energy transfer pathways, its historical and a significant current application as a photosensitizer relies on its capacity for energy transfer to generate reactive species like singlet oxygen. nsf.govrsc.orgnih.gov

Degradation Pathways and Environmental Remediation of Eosin B

Photodegradation Mechanisms and Kinetics

Photodegradation involves the breakdown of Eosin (B541160) B molecules through exposure to light. This process can occur directly through photolysis or indirectly through photocatalysis, where a catalyst facilitates the light-induced reactions.

Photocatalytic Degradation with Semiconductor Catalysts

Semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), have been investigated for their ability to degrade organic dyes like Eosin B under light irradiation mdpi.comtandfonline.comacs.org. When a semiconductor photocatalyst is exposed to light with energy equal to or greater than its band gap, electron-hole pairs are generated tandfonline.comajol.info. These charge carriers can then participate in redox reactions with adsorbed water and oxygen, producing reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radical ions (O₂•⁻) tandfonline.com. These radicals are powerful oxidizing agents that can attack and break down the complex molecular structure of this compound, leading to its decolorization and mineralization tandfonline.comuantwerpen.be.

Studies have explored the use of immobilized TiO₂ films for the photocatalytic degradation of this compound in swirl flow reactors mdpi.comacs.org. Anthracene semiconductor immobilized on polyethylene (B3416737) films has also been used for the photocatalytic degradation of xanthene dyes, including Eosin ajol.info. ZnO nanoparticles have also demonstrated efficiency in the UV-catalyzed degradation of Eosin dye nih.gov.

Influencing Factors in Photocatalytic Processes

Several factors can influence the efficiency and kinetics of this compound photocatalytic degradation. These include the type and amount of semiconductor catalyst, initial dye concentration, light intensity, pH of the solution, and the presence of dissolved oxygen mdpi.comacs.orgajol.infomdpi.comuva.nl.

The amount of semiconductor catalyst plays a crucial role; increasing the catalyst dosage generally increases the reaction rate up to a certain point, beyond which the rate may become constant or even decrease due to factors like light scattering and reduced surface area availability acs.orgajol.inforesearchgate.net. Light intensity is another significant factor, with higher intensities typically leading to increased degradation rates due to the generation of more electron-hole pairs ajol.infomdpi.com. The initial concentration of the dye also affects the degradation rate; at high initial concentrations, the rate may follow zero-order kinetics, implying that the catalyst surface is saturated with dye molecules researchgate.netresearchgate.net. The pH of the solution can influence the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby affecting adsorption and subsequent degradation acs.orgresearchgate.net. Dissolved oxygen is essential as it acts as an electron acceptor, reducing electron-hole recombination and promoting the formation of superoxide radicals mdpi.comacs.org.

Debromination Mechanisms in Complex Matrices

This compound contains bromine atoms in its structure sigmaaldrich.comlabdisposable.comsigmaaldrich.com. In certain conditions, particularly under anoxic (oxygen-absent) conditions, a debromination process can occur during photodegradation uantwerpen.be. This involves the removal of bromine atoms from the this compound molecule. Research on the photodegradation of Eosin Y (a related xanthene dye) in anoxic conditions has shown that debromination can take place while the core chromophore structure remains relatively intact uantwerpen.be. Understanding debromination mechanisms, especially in complex matrices like oil paint where Eosin-based pigments are used, is important for assessing the long-term stability and degradation pathways of the dye in various environments researchgate.netnih.govacs.org. Studies utilizing techniques like mass spectrometry have been employed to identify debromination products and elucidate the degradation pathways in such complex systems researchgate.netnih.govacs.orgbohrium.com.

Adsorption-Based Removal from Aqueous Environments

Adsorption is a physical process where this compound molecules adhere to the surface of a solid material (adsorbent). This method is widely used for the removal of dyes from wastewater due to its simplicity and effectiveness acs.orgnih.govaccscience.com.

Adsorbent Materials and Efficiency

A variety of materials have been explored as adsorbents for this compound removal from aqueous solutions. These include porous anion exchange membranes, activated carbon, metal-organic frameworks (MOFs), and low-cost biosorbents derived from agricultural waste like pomegranate peels, banana peels, clove sticks, and eggshells acs.orgnih.govaccscience.comsaspublishers.comdeswater.comresearchgate.netscilit.comscirp.orgpreprints.org.

The efficiency of an adsorbent is influenced by its surface properties, such as surface area, porosity, and the presence of functional groups that can interact with the dye molecules acs.orgnih.govaccscience.comresearchgate.net. For instance, porous anion exchange membranes have shown good adsorption capacity for this compound acs.orgnih.gov. Activated carbon is also known to be an effective adsorbent for dyes scirp.org. Metal-organic frameworks like TMU-24 and functionalized MIL-100(Fe) have demonstrated high adsorption capacities and fast kinetics for this compound removal researchgate.netscilit.com. Biosorbents from agricultural waste offer an environmentally friendly and cost-effective alternative for dye removal accscience.com. The dosage of the adsorbent also impacts removal efficiency; increasing the adsorbent dosage generally leads to higher removal percentages due to the increased availability of adsorption sites nih.govrazi.ac.iraccscience.comsaspublishers.com.

Adsorption Kinetics and Isotherm Models

Adsorption kinetics describe the rate at which this compound is adsorbed onto the material, while isotherm models describe the equilibrium relationship between the amount of dye adsorbed on the solid phase and the concentration of dye remaining in the liquid phase at a constant temperature acs.orgnih.govrazi.ac.iraccscience.comsaspublishers.comdeswater.com.

Studies on this compound adsorption kinetics have frequently shown that the process follows a pseudo-second-order kinetic model acs.orgnih.govrazi.ac.irsaspublishers.comdeswater.comresearchgate.netscilit.com. This suggests that the adsorption rate is dependent on the concentration of both the dye and the available adsorption sites on the material's surface. The pseudo-second-order model often indicates that chemisorption may be the rate-limiting step acs.org.

Adsorption isotherm data for this compound on various adsorbents have been analyzed using models such as the Langmuir, Freundlich, and Temkin isotherms acs.orgnih.govrazi.ac.iraccscience.comsaspublishers.comdeswater.comscirp.org. The Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface, has been found to fit the adsorption data well for several adsorbents, including porous anion exchange membranes and certain MOFs acs.orgnih.govresearchgate.netscilit.com. This suggests that this compound molecules form a single layer on the adsorbent surface. The Freundlich isotherm, which describes multilayer adsorption on heterogeneous surfaces, has also been applied acs.orgnih.govaccscience.comscirp.org. The Temkin isotherm, which considers the effect of interactions between adsorbent and adsorbate, has also been used to analyze this compound adsorption data acs.orgnih.gov.

Factors such as contact time, initial dye concentration, temperature, and pH of the solution influence adsorption kinetics and equilibrium acs.orgnih.govrazi.ac.iraccscience.comsaspublishers.com. Adsorption capacity generally increases with increasing contact time until equilibrium is reached acs.orgnih.govaccscience.com. Higher initial dye concentrations can lead to increased adsorption capacity up to the saturation limit of the adsorbent acs.orgnih.govaccscience.com. The effect of temperature on this compound adsorption varies depending on the adsorbent material; some studies indicate an exothermic process where adsorption decreases with increasing temperature nih.govsaspublishers.com, while others suggest an endothermic process where adsorption increases with temperature razi.ac.ir. Solution pH significantly affects adsorption by altering the surface charge of the adsorbent and the ionic state of this compound, which is an anionic dye razi.ac.iracs.orgresearchgate.netscirp.org. Generally, lower pH values can enhance the adsorption of anionic dyes on positively charged surfaces razi.ac.irscirp.org.

Here are some example data tables based on the search results:

Table 1: Adsorption Kinetics of this compound on Porous Anion Exchange Membrane acs.orgnih.gov

| Model | Correlation Coefficient (R²) |

| Pseudo-first-order | (Not explicitly provided, but pseudo-second-order is better fit) |

| Pseudo-second-order | ~0.992 |

| Elovich | (Applicable, constants α and β) |

| Liquid film diffusion | (Applicable) |

Table 2: Adsorption Isotherm Parameters for this compound on Porous Anion Exchange Membrane acs.orgnih.gov

| Model | Parameter | Value |

| Langmuir | R² | 0.992 |

| Langmuir | R_L | 0.05–0.34 |

| Freundlich | (Constants k_F and n) | (Values listed in source Table 1) |

| Temkin | (Constants b_T and A_T) | (Values listed in source Table 1) |

Table 3: Effect of Adsorbent Dosage on this compound Removal by Agricultural Wastes accscience.com

| Adsorbent Material | Adsorbent Mass Increase (g) | Removal Percentage Increase (%) | Adsorption Capacity Decrease (mg/g) |

| Pomegranate peels | 0.025 to 2 | 45.55 to 88.99 | 95.66 to 43.43 |

| Banana peels | 0.025 to 2 | 40.67 to 82.23 | 92.34 to 40.11 |

| Clove sticks | 0.025 to 2 | 32.21 to 77.32 | 90.32 to 37.11 |

| Egg shells | 0.025 to 2 | 25.34 to 75.22 | 91.22 to 40.3 |

Table 4: Maximum Adsorption Capacity of Different Adsorbents for this compound

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Source |

| TMU-24 (Zn-based MOF) | 370.37 | researchgate.net |

| Saccharomyces cerevisiae | 100 | razi.ac.ir |

| MWCNT/ZrO2/Pb Nanocomposites | 16.92 | preprints.org |

| Functionalized MIL-100(Fe) (TH-MIL-100) | (Langmuir Isotherm fit well) | scilit.com |

| Porous Anion Exchange Membrane | (Langmuir Isotherm fit well) | acs.orgnih.gov |

| Activated Carbon (C2 sample) | 7.5 (at 10 mg/L initial conc., acidic pH) | scirp.org |

Influence of Environmental Parameters on Adsorption

Adsorption is a widely studied method for removing this compound from water, utilizing various materials as adsorbents. The efficiency of adsorption is significantly influenced by environmental parameters such as pH, initial dye concentration, adsorbent dosage, and temperature. razi.ac.iraccscience.comchemmethod.comnih.govscirp.orgspringerprofessional.deacs.org

Studies have shown that the adsorption of this compound is strongly dependent on the pH of the solution. For many adsorbents, including activated carbon and anion exchange membranes, acidic conditions are more favorable for this compound adsorption. nih.govscirp.orgresearchgate.net This is often attributed to the anionic nature of this compound in aqueous solutions; at lower pH, there is less electrostatic repulsion between the negatively charged dye molecules and the adsorbent surface, or even favorable electrostatic attraction if the adsorbent surface becomes positively charged. researchgate.net Conversely, adsorption tends to decrease as the pH increases into the alkaline range. scirp.orgresearchgate.net

The initial concentration of this compound in the solution also plays a crucial role. Generally, the adsorption capacity (the amount of dye adsorbed per unit weight of adsorbent) increases with increasing initial dye concentration up to a certain point, where the available adsorption sites on the adsorbent become saturated. accscience.comnih.govscirp.orgmdpi.com However, the percentage removal of the dye may decrease at higher initial concentrations due to the limited number of adsorption sites relative to the large number of dye molecules. accscience.commdpi.com

The dosage of the adsorbent is another critical parameter. Increasing the adsorbent dosage typically leads to a higher percentage removal of this compound, as more adsorption sites are available. accscience.comnih.govscirp.org However, the adsorption capacity per unit mass of adsorbent may decrease at higher dosages, possibly due to overlapping of adsorption sites or incomplete utilization of the adsorbent material. accscience.com

Temperature can have varying effects on this compound adsorption, depending on the nature of the adsorbent and the adsorption process (whether it is endothermic or exothermic). For some adsorbents like Saccharomyces cerevisiae, the biosorption of this compound has been found to be an endothermic process, with adsorption capacity increasing with temperature. razi.ac.irchemmethod.com This suggests that higher temperatures provide more energy for the adsorption to occur. However, for other adsorbents like porous anion exchange membranes, the adsorption capacity has been observed to decrease with increasing temperature, indicating an exothermic process. nih.govacs.org

Research findings on the influence of these parameters on this compound adsorption are often analyzed using adsorption isotherm models like Langmuir and Freundlich, and kinetic models like pseudo-first-order and pseudo-second-order, to understand the adsorption mechanism and kinetics. razi.ac.iraccscience.comchemmethod.comnih.govacs.org For instance, the Langmuir model often fits this compound adsorption data well, suggesting monolayer adsorption on the adsorbent surface. chemmethod.comnih.govscirp.orgacs.org

Here is a summary of typical findings on the influence of environmental parameters on this compound adsorption:

| Environmental Parameter | Typical Observation on Adsorption Capacity/Removal Efficiency | Notes | Source(s) |

| pH (Acidic vs. Alkaline) | Higher adsorption at acidic pH | This compound is anionic; less repulsion or more attraction at low pH. | nih.govscirp.orgresearchgate.net |

| Initial Dye Concentration | Adsorption capacity increases, % removal may decrease | Limited adsorption sites at high concentrations. | accscience.comnih.govscirp.orgmdpi.com |

| Adsorbent Dosage | % removal increases, capacity per unit mass may decrease | More sites available, but potential site overlapping. | accscience.comnih.govscirp.org |

| Temperature | Varies (increase or decrease) | Depends on whether the process is endothermic or exothermic. | razi.ac.irchemmethod.comnih.govacs.org |

Ultrasound-Assisted Degradation Techniques

Ultrasound-assisted degradation techniques, particularly sonolysis and sonocatalysis, have been explored for the degradation of this compound in aqueous solutions. The basis of sonolysis is the cavitation phenomenon, where ultrasound irradiation causes the formation, growth, and collapse of bubbles in the liquid. researchgate.net This collapse generates localized hotspots with extreme temperatures and pressures, leading to the formation of reactive species like hydroxyl radicals (•OH), which can degrade organic pollutants like this compound. researchgate.netnih.gov

Studies have shown that sonolysis alone can degrade this compound, with degradation efficiency influenced by factors such as ultrasound power and initial dye concentration. mdpi.com Increasing ultrasound power generally enhances degradation efficiency. nih.govmdpi.com However, increasing the initial dye concentration can lead to a decrease in degradation efficiency, possibly due to the scavenging of radicals by the dye molecules. nih.gov

Sonocatalysis with Nanoparticle Enhancements

Sonocatalysis involves the combination of ultrasound irradiation with a catalyst to enhance the degradation of pollutants. Nanoparticles are frequently used as sonocatalysts due to their high surface area and catalytic properties. The synergy between ultrasound and nanoparticles can lead to improved degradation rates compared to sonolysis or catalysis alone. journalcsij.comnih.govmdpi.comrubber.or.kr Ultrasound can enhance the catalytic activity by keeping the nanoparticle surface clean, preventing agglomeration, and promoting mass transfer of reactants to the catalyst surface. nih.gov

Various nanoparticles have been investigated as sonocatalysts for this compound degradation. Zinc oxide (ZnO) nanoparticles have shown promising results as sonocatalysts for this compound degradation under ultrasonic irradiation. researchgate.netnih.gov Research has demonstrated that the presence of ZnO nanoparticles significantly enhances this compound degradation compared to sonolysis alone. nih.gov The efficiency of sonocatalytic degradation with ZnO nanoparticles is influenced by parameters such as ultrasound irradiation power, irradiation time, catalyst dosage, and initial dye concentration. nih.gov Optimization studies have determined optimal conditions for achieving high degradation efficiency. For instance, one study reported a maximum sonocatalytic degradation of 93.46% using ZnO nanoparticles at specific optimal conditions of irradiation power, time, catalyst dosage, and dye concentration. nih.gov

Cobalt-doped iron oxide (Co-Fe₂O₃) nanoparticles have also been explored for the sonocatalytic degradation of this compound. researchgate.netjournalcsij.com Studies have shown that Co-Fe₂O₃ nanoparticles exhibit catalytic activity under sonocatalytic conditions, contributing to the decomposition of this compound. researchgate.netjournalcsij.com

The mechanism of sonocatalysis with nanoparticles often involves the generation of reactive species from the cavitation of bubbles and the catalytic activity of the nanoparticles. The nanoparticles can act as nucleation sites for cavitation bubbles, increasing the local energy density upon collapse. nih.gov Additionally, the nanoparticles can participate in redox reactions, generating further reactive species or directly degrading the dye molecules on their surface.

Research findings highlight the potential of sonocatalysis with nanoparticle enhancements as an effective method for the degradation of this compound in wastewater treatment. The optimization of operational parameters and the selection of suitable nanoparticles are crucial for achieving high degradation efficiencies.

Here is an example of detailed research findings on sonocatalytic degradation of this compound using ZnO nanoparticles:

| Parameter | Range Investigated | Optimal Value | Maximum Degradation Efficiency | Source(s) |

| Ultrasound Irradiation Power | 50-250 W | 250 W | 93.46% | nih.gov |

| Ultrasound Irradiation Time | 10-70 min | 70 min | 93.46% | nih.gov |

| Catalyst Dosage (ZnO NPs) | 1-3 g/L | 2.17 g/L | 93.46% | nih.gov |

| Initial Dye Concentration | 5-25 mg/L | 5.08 mg/L | 93.46% | nih.gov |

Kinetic studies of sonocatalytic degradation of this compound often indicate that the process follows pseudo-first-order kinetics. nih.govrubber.or.kr

Advanced Analytical Methodologies Involving Eosin B

Spectrophotometric and Fluorometric Assay Development

The development of assays utilizing Eosin (B541160) B often relies on the changes in its absorption or fluorescence characteristics upon binding to target analytes. These changes can be measured to quantify the analyte concentration.

Protein Quantification Methods Utilizing Dye Binding

Eosin B has been successfully employed in spectrophotometric methods for estimating a wide range of proteins. At acidic pH, this compound binds to proteins, forming a complex whose absorption at 536-544 nm is directly proportional to the protein concentration. nih.govdiscofinechem.com This dye-binding method offers minimal interference from common compounds found in protein purification processes and biological fluids, such as DNA, RNA, lipids, carbohydrates, and minerals. nih.gov The binding is primarily electrostatic, occurring between the carboxylic and phenolic groups of the dye and the basic amino acid residues (arginine, histidine, and lysine) and tryptophan residues of the protein at acidic pH. nih.gov The binding constants of this compound with various poly-amino acids and bovine serum albumin (BSA) at acidic pH have been determined, demonstrating the affinity of the dye for proteins. nih.gov The absorbance and bathochromatic shift in the absorption maximum of the protein-dye complex are proportional to the protein concentration. nih.gov The protein-dye complex forms rapidly and remains stable for a considerable period. discofinechem.com

Surfactant Detection via Fluorescence Enhancement

This compound's fluorescence properties are utilized for the detection and quantification of surfactants, particularly non-ionic surfactants like polysorbate 80 (Tween-80). researchgate.netindiandrugsonline.orgjst.go.jpnih.govresearchgate.net The method is based on the significant fluorescence enhancement of this compound in the presence of the surfactant. researchgate.netindiandrugsonline.orgjst.go.jpnih.govresearchgate.net This interaction allows for the development of simple, rapid, and sensitive spectrofluorimetric methods. researchgate.netindiandrugsonline.org For instance, a method for determining polysorbate 80 in pharmaceutical formulations uses this compound in a citric acid buffer at pH 4.0, measuring fluorescence intensity with excitation at 545 nm and emission at 580 nm. researchgate.netindiandrugsonline.org This method has demonstrated linearity over a specific concentration range of polysorbate 80 and has been successfully applied to analyze pharmaceutical samples. indiandrugsonline.org

Data Table: Spectrofluorimetric Determination of Polysorbate 80 using this compound

| Parameter | Value | Citation |

| This compound Concentration | 4 µg/mL | researchgate.netindiandrugsonline.org |

| Buffer pH | 4.0 (Citric Acid Buffer) | researchgate.netindiandrugsonline.org |

| Excitation Wavelength (λex) | 545 nm | researchgate.netindiandrugsonline.orgjst.go.jpnih.govresearchgate.net |

| Emission Wavelength (λem) | 580 nm or 585 nm | researchgate.netindiandrugsonline.orgjst.go.jpnih.govresearchgate.net |

| Linear Range (Polysorbate 80) | 16-80 µg/mL or 10-200 ppm | indiandrugsonline.orgjst.go.jpnih.govresearchgate.net |

| Correlation Coefficient (r) | ≥ 0.9990 | indiandrugsonline.org |

| Limit of Detection (LOD) | 2 µg/mL or 1.7 ppm | indiandrugsonline.orgjst.go.jpnih.govresearchgate.net |

| Limit of Quantification (LOQ) | 16 µg/mL | indiandrugsonline.org |

Mass Spectrometric Techniques for Degradation Product Analysis

Mass spectrometry plays a crucial role in identifying and characterizing this compound and its degradation products, particularly in complex matrices. Ambient ionization techniques, which require minimal to no sample preparation, have proven valuable in this regard. rsc.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

DART-MS is an ambient ionization technique that has been applied to study the degradation of dyes like Eosin, including its use in oil paint. rsc.orgacs.orgresearchgate.netnih.govresearchgate.net This technique allows for the direct analysis of samples in real-time without extensive sample preparation, making it suitable for characterizing degradation pathways in complex media. acs.orgresearchgate.netnih.govresearchgate.net DART-MS has been used to monitor and study the degradation of eosin in oil paint, providing insights into the debromination mechanism, which is a primary photodegradation pathway. rsc.orgacs.orgnih.govresearchgate.net

Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)

DI-ESI-MS is another mass spectrometric technique utilized in the analysis of this compound and its derivatives, particularly for characterizing degradation products. acs.orgresearchgate.netnih.govresearchgate.net Like DART-MS, DI-ESI-MS can analyze samples with minimal preparation, offering a rapid and sensitive approach. acs.orgresearchgate.netnih.govresearchgate.net Studies comparing DART-MS and DI-ESI-MS for characterizing the degradation of eosin in oil media have shown that both techniques can reveal the primary photodegradation pathway (debromination), with DI-ESI-MS providing additional information on the native conformation of the lake pigment. acs.orgnih.govresearchgate.net High-resolution MS coupled with DI-ESI has been used to identify degradation forms without causing additional fragmentation. acs.orgnih.govresearchgate.net

Detailed Research Findings (Mass Spectrometry):

Studies employing DART-MS and DI-ESI-MS have investigated the debromination of eosin as a significant degradation pathway. For instance, characteristic mass spectral signals corresponding to the loss of bromine atoms have been observed. rsc.orgrsc.org The molecular ion of eosin can be detected, along with fragments corresponding to the loss of one or two bromine atoms. rsc.orgrsc.org

Data Table: Observed Mass Spectral Signals for Eosin and Degradation Products

| Compound/Fragment | m/z | Description | Citation |

| Eosin ([M + H]+) | ~648 | Molecular ion | rsc.orgrsc.org |

| Eosin (-Br + 2H)+ | ~568 | Loss of 1 Br atom | rsc.orgrsc.org |

| Eosin (-2Br + 3H)+ | ~490 | Loss of 2 Br atoms | rsc.orgrsc.org |

These findings highlight the ability of mass spectrometric techniques to identify and track the formation of degradation products, contributing to the understanding of this compound's stability and degradation mechanisms in various environments. acs.orgresearchgate.netnih.govresearchgate.netuva.nl

Characterization of this compound Purity and Derivatives

Analytical techniques are essential for characterizing the purity of this compound and identifying any derivatives or impurities present. Spectrophotometry is a fundamental method for assessing the quality and concentration of this compound, often involving measuring absorbance at its maximum wavelength (typically around 514-525 nm in aqueous or ethanolic solutions). sigmaaldrich.comtandfonline.comcarlroth.comresearchgate.netavantorsciences.comsigmaaldrich.com The absorption spectrum and parameters like the absorption ratio at specific wavelengths can be used to assess purity and compare different batches. tandfonline.comavantorsciences.com

Mass spectrometry, particularly high-resolution techniques, is invaluable for a more detailed characterization of this compound and the identification of derivatives or synthesis by-products. researchgate.netresearchgate.netuantwerpen.be LC-MS methods, for example, have been developed to detect and characterize this compound and its synthesis by-products, such as debrominated and methyl ester forms, even at trace levels. researchgate.net Non-traditional mass defect analysis in conjunction with high-resolution MS has also been applied to identify brominated species, including those generated during synthesis and degradation. uantwerpen.be

X-ray diffraction (XRD) can also provide information about the crystalline structure and purity of this compound powder. researchgate.net

Methods for Dye Content Determination

Determining the dye content of this compound is essential for standardizing staining solutions and ensuring reproducibility in analytical procedures. Spectrophotometry is a common method used for dye content determination. This technique relies on measuring the absorbance of this compound solutions at its maximum absorbance wavelength, which is typically around 511-520 nm in water with 1% sodium carbonate or 522 nm in spirit thermofisher.comsigmaaldrich.com. The concentration of the dye can then be calculated using the Beer-Lambert law, provided the molar extinction coefficient is known photochemcad.com.

Another approach involves cloud point extraction (CPE) coupled with spectrophotometry for the determination of this compound, particularly in environmental water samples e-journals.in. This method involves using a non-ionic surfactant, such as Triton X-114, to extract the dye from the aqueous phase into a surfactant-rich phase, which is then analyzed spectrophotometrically e-journals.in. This technique can be used for preconcentration and determination of low concentrations of this compound e-journals.in.

Furthermore, a sequential injection method utilizing the fluorescence enhancement of this compound in the presence of surfactants like Tween-80 has been developed for analytical determination researchgate.netresearchgate.net. This method measures the increase in fluorescence intensity of this compound upon interaction with the surfactant, providing a sensitive and robust analytical technique researchgate.netresearchgate.net.

Electrophoretic Visualization Techniques

This compound is a valuable tool in electrophoretic techniques, particularly for the visualization of biomolecules like proteins and lipopolysaccharides in polyacrylamide gels researchgate.netnih.govnih.gov.

Negative Staining of Proteins in SDS-PAGE

This compound can be used for negative staining of proteins in SDS-PAGE gels researchgate.netnih.gov. In negative staining, the gel background is stained, while the protein bands appear as clear or unstained regions researchgate.net. This contrasts with positive staining methods where the protein bands themselves bind the dye and become colored sigmaaldrich.com. A method using this compound compounded with magnesium chloride has been shown to be an effective technique for visualizing proteins in SDS-PAGE researchgate.netnih.gov. The addition of magnesium chloride can enhance the sensitivity of the staining researchgate.netnih.gov. This protocol is described as low-cost and easy to perform, offering good sensitivity for detecting protein bands researchgate.netnih.gov. The mechanism of eosin binding to proteins for quantification purposes at acidic pH involves electrostatic interactions between the dye's carboxylic and phenolic groups and the positively charged amino acid residues (arginine, histidine, lysine (B10760008), and tryptophan) of the protein, forming a stable complex nih.gov.

Compatibility with Downstream Proteomic Analysis

A significant advantage of using this compound for negative staining in SDS-PAGE, particularly with the magnesium chloride enhanced protocol, is its compatibility with downstream protein identification and characterization procedures, such as mass spectrometry (MS) researchgate.netnih.gov. Studies have shown that this this compound staining method provides comparable identification scores and numbers of matched peptides when compared to other methods, making it suitable for proteomic workflows nih.gov. The compatibility with mass spectrometry is crucial for researchers aiming to identify and analyze the proteins separated by electrophoresis researchgate.netnih.govnih.gov. While some staining methods can interfere with MS analysis due to chemical modifications or incomplete destaining, the this compound negative staining method appears to minimize such issues nih.gov. This allows for the excision of unstained protein bands from the gel for subsequent in-gel digestion and MS analysis researchgate.netnih.gov.

Q & A

Q. Q1. How should researchers design experiments to investigate Eosin B’s staining efficacy in histological applications?

Methodological Answer:

- Experimental Design: Define variables (e.g., tissue type, pH, concentration) and use a control group (unstained samples or alternative dyes) to isolate this compound’s effects .

- Replication: Perform ≥3 replicates to ensure statistical reliability, as per IB Science IA guidelines .

- Data Collection: Use standardized protocols (e.g., fixed incubation times) to minimize variability. Raw data should be tabulated with uncertainties (e.g., measurement errors in absorbance) .

- Hypothesis Framing: Structure hypotheses around observable outcomes (e.g., “this compound’s binding affinity increases at pH 6–8 due to ionization”) rather than vague statements .

Advanced Research Question

Q. Q2. How can researchers resolve contradictions in literature regarding this compound’s interactions with cellular components?

Methodological Answer:

- Systematic Review: Conduct a literature search across ≥2 databases (e.g., PubMed, Web of Science) using tailored keywords (e.g., “this compound binding kinetics” + “artifacts”) to identify gaps .

- Controlled Replication: Repeat conflicting experiments under identical conditions, documenting variables (e.g., buffer composition, temperature) .

- Statistical Analysis: Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to address multiple hypothesis testing errors .

- Meta-Analysis: Compare effect sizes across studies using standardized metrics (e.g., Cohen’s d) to quantify discrepancies .

Basic Research Question

Q. Q3. What methods validate this compound’s specificity in fluorescence microscopy?

Methodological Answer:

- Negative Controls: Use tissues/cells lacking target molecules to confirm staining is not nonspecific .

- Competitive Assays: Co-incubate this compound with excess unlabeled analogs; reduced fluorescence indicates specificity .

- Cross-Validation: Compare results with alternative dyes (e.g., Eosin Y) to verify unique spectral properties .

Advanced Research Question

Q. Q4. How can researchers optimize this compound’s concentration for novel applications (e.g., bioimaging in live cells)?

Methodological Answer:

- Dose-Response Curves: Test concentrations (0.1–10 µM) and quantify signal-to-noise ratios using imaging software .

- Multivariate Optimization: Apply design of experiments (DoE) to assess interactions between variables (e.g., pH, temperature, concentration) .

- Machine Learning: Train regression models on existing data to predict optimal parameters for untested conditions .

Basic Research Question

Q. Q5. How to ensure reproducibility in this compound-based protocols?

Methodological Answer:

- Protocol Standardization: Document all steps (e.g., dye preparation, washing cycles) in supplementary materials .

- Open Data: Deposit raw spectra and microscopy images in repositories (e.g., Figshare) with metadata (e.g., excitation wavelength) .

- Peer Review: Share protocols with collaborators for pre-publication verification .

Advanced Research Question

Q. Q6. How can this compound be integrated with emerging techniques (e.g., super-resolution microscopy)?

Methodological Answer:

- Photostability Testing: Quantify photobleaching rates under high-intensity illumination to assess compatibility .

- Co-Localization Studies: Pair this compound with immunofluorescence markers to validate spatial resolution .

- Instrument Calibration: Use reference standards (e.g., fluorescent beads) to align this compound’ emission spectra with detector settings .

Basic Research Question

Q. Q7. How should researchers handle spectral data from this compound absorption/emission studies?

Methodological Answer:

- Baseline Correction: Subtract solvent absorbance (e.g., PBS) from raw spectra to isolate dye-specific signals .

- Validation: Compare observed λmax with literature values (±5 nm tolerance) .

- Data Presentation: Use tables for raw data and figures for processed spectra (e.g., normalized absorbance vs. wavelength) .

Advanced Research Question

Q. Q8. How to analyze this compound’s role in multiplex assays with minimal cross-reactivity?

Methodological Answer:

- Spectral Unmixing: Use software (e.g., ImageJ plugins) to deconvolve overlapping emission spectra .

- Kinetic Studies: Measure binding rates (kon/koff) via surface plasmon resonance (SPR) to quantify selectivity .

- Statistical Controls: Apply Bonferroni correction when testing multiple hypotheses (e.g., dye-dye interactions) .

Basic Research Question

Q. Q9. What strategies improve literature reviews on this compound’s applications?

Methodological Answer:

- Search Filters: Use Boolean operators (e.g., “this compound” AND “artifacts NOT industrial”) to exclude irrelevant studies .

- Citation Tracking: Follow references in seminal papers (e.g., early histology studies) to map methodological evolution .

- Critical Appraisal: Assess study quality using checklists (e.g., COSMIN for experimental rigor) .

Advanced Research Question

Q. Q10. How can this compound be adapted for interdisciplinary research (e.g., environmental toxicology)?

Methodological Answer:

- Hypothesis-Driven Pilots: Test this compound’s stability in non-biological matrices (e.g., water, soil) via UV-Vis degradation assays .

- Collaborative Frameworks: Partner with environmental scientists to design ecologically relevant exposure models .

- High-Throughput Screening: Use microplate readers to assess dose-dependent effects on non-target organisms .

Notes on Methodology and Referencing

- Data Tables: Include processed data in the main text (e.g., ANOVA results) and raw data in appendices .

- Ethical Compliance: Cite primary sources for this compound’s safety data (e.g., SDS sheets) in methods sections .

- Advanced Statistics: Use tools like R or Python for multivariate analysis, ensuring code is shared for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|